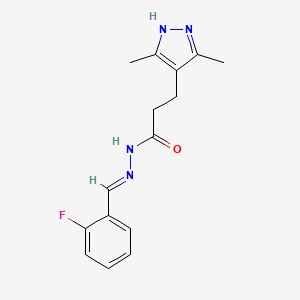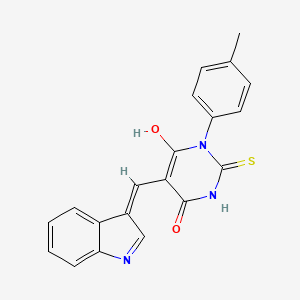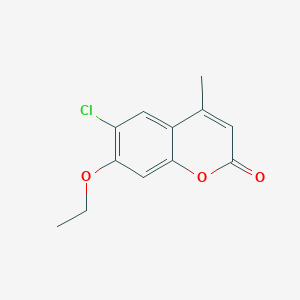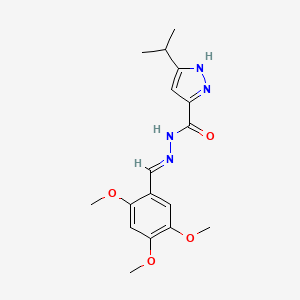
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-(2-fluorobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a fluorobenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide with 2-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with modified benzylidene groups.
Applications De Recherche Scientifique
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications, particularly in the development of new drugs. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the design of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In biological systems, it may interfere with cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-chlorobenzylidene)propanohydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-bromobenzylidene)propanohydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-methylbenzylidene)propanohydrazide
Comparison
Compared to its analogs, 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-(2-fluorobenzylidene)propanohydrazide exhibits unique properties due to the presence of the fluorine atom in the benzylidene moiety. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the electronic effects of fluorine can modulate the compound’s binding affinity to enzymes and receptors, leading to distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C15H17FN4O |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C15H17FN4O/c1-10-13(11(2)19-18-10)7-8-15(21)20-17-9-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
Clé InChI |
ZUUIRBNEVIQTSR-RQZCQDPDSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2F |
SMILES canonique |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11661899.png)

![N-(2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)furan-2-carboxamide](/img/structure/B11661903.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)

![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
